molecular formula C10H12BrN3 B13158511 N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13158511
M. Wt: 254.13 g/mol
InChI Key: ROPPBSZVYQYZHH-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a substituted imidazoline derivative featuring a 3-bromo-4-methylphenyl group attached to the 2-amino position of a 4,5-dihydroimidazole ring. This compound belongs to a broader class of aryl-substituted imidazol-2-amine derivatives, which are structurally characterized by a five-membered, partially unsaturated imidazole ring fused with an aromatic substituent.

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C10H12BrN3/c1-7-2-3-8(6-9(7)11)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)

InChI Key

ROPPBSZVYQYZHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NCCN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.

    Imidazole Formation: The brominated intermediate is then reacted with appropriate reagents to form the imidazole ring. This step may involve the use of reagents such as ammonium acetate and formaldehyde under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and imidazole formation reactions, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromine and methyl groups may also contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine and their substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (Romifidine HCl) 2-Br, 6-F on phenyl C9H9BrFN3 258.09 Veterinary sedative (α2-adrenoceptor agonist)
N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine 4-Cl, 2-Me on phenyl C10H12ClN3 209.68 Intermediate in antinociceptive agent synthesis
Tramazoline 5,6,7,8-Tetrahydronaphthalen-1-yl C13H17N3 215.29 Nasal decongestant (α-adrenergic agonist)
N-(4-Nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine acetate salt 4-NO2 on phenyl C9H10N4O2 230.21 Lower pKa (~6.5) due to electron-withdrawing NO2
N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine 2,4-F on benzyl C10H11F2N3 211.21 pKa 9.25; enhanced lipophilicity

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Nitro (NO2) and halogens (Br, Cl, F) reduce basicity by destabilizing the protonated form. For example, the pKa of N-(4-nitrophenyl)-derivative is significantly lower than unsubstituted analogs .
  • Electron-Donating Groups (EDGs): Methyl (Me) groups increase basicity and may enhance solubility in hydrophobic environments .
  • Biological Activity: Substitutions dictate pharmacological profiles. Bromine in Romifidine enhances receptor binding affinity, while the tetrahydronaphthalenyl group in Tramazoline optimizes nasal bioavailability .

Physicochemical and Pharmacokinetic Properties

Property N-(3-Bromo-4-methylphenyl) Derivative (Predicted) N-(4-Nitrophenyl) Derivative Tramazoline
pKa ~8.5–9.5 (estimated) 6.5 (acetate salt) 9.0–9.5
LogP 2.8–3.2 (high lipophilicity due to Br/Me) 1.2 2.5
Solubility Low in water; soluble in DMSO Moderate in polar solvents High in ethanol

Notes:

  • Nitro groups enhance polarity but reduce stability under reducing conditions .

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